molecular formula C13H18 B8609603 (1-Methylcyclohexyl)benzene CAS No. 828-45-5

(1-Methylcyclohexyl)benzene

Cat. No. B8609603
M. Wt: 174.28 g/mol
InChI Key: RATMDIXKNCIQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217204B2

Procedure details

A mixed solution of 75.0 ml (632 mmol) of 1-methyl-1-cyclohexene and 56.4 ml (632 mmol) of benzene was added at 0° C. dropwise to 225.6 ml (2.53 mol) benzene solution of 231 g (2.36 mol) of sulfuric acid spending 1.5 hours, followed by stirring at 0° C. for 1.5 hours. The reaction solution was quenched by adding 300 ml of water, and the water layer was separated. The thus obtained organic layer was washed with 100 ml of saturated sodium hydrogen carbonate aqueous solution, 100 ml of water and 100 ml of saturated brine and dried with anhydrous sodium sulfate. After filtering the desiccant, the filtrate was concentrated to obtain crude 1-methylcyclohexylbenzene. By purifying the thus obtained crude 1-methylcyclohexylbenzene by distillation under a reduced pressure (from 110 to 113° C./10 mmHg), 40.2 g of the specified substance was obtained with a yield of 36.5%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
56.4 mL
Type
reactant
Reaction Step One
Quantity
225.6 mL
Type
reactant
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=1.[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.S(=O)(=O)(O)O>>[CH3:1][C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
CC1=CCCCC1
Name
Quantity
56.4 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
225.6 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
231 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was quenched
ADDITION
Type
ADDITION
Details
by adding 300 ml of water
CUSTOM
Type
CUSTOM
Details
the water layer was separated
WASH
Type
WASH
Details
The thus obtained organic layer was washed with 100 ml of saturated sodium hydrogen carbonate aqueous solution, 100 ml of water and 100 ml of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering the desiccant
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain crude 1-methylcyclohexylbenzene
CUSTOM
Type
CUSTOM
Details
By purifying the

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(CCCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.